N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline
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Overview
Description
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a phenylsulfonyl group, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is often preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and sulfonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloroaniline derivatives and pyridine-based molecules. Examples include:
- 4-chloro-N-(2-pyridinyl)aniline
- 4-chloro-N-(phenylsulfonyl)aniline
Uniqueness
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the coupling of various intermediates through methods like the Williamson ether synthesis and reductive amination. The final product is characterized by its specific functional groups, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of N-aryl-N'-substituted ureas were synthesized and evaluated against various cancer cell lines including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. These compounds demonstrated significant antiproliferative activity, with some exhibiting IC50 values in the micromolar range, indicating their potential as therapeutic agents in oncology .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells. The specific interactions of this compound with these pathways require further investigation to elucidate its precise mode of action.
Study 1: Antiproliferative Activity
A study evaluated a related compound's efficacy against several cancer cell lines. The results indicated that the compound could inhibit cell proliferation significantly, with a notable effect on apoptosis induction in MCF7 cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, revealing that treated cells exhibited increased sub-G1 populations, indicative of apoptosis .
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of similar compounds led to a reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment, enhancing immune response against the tumors .
Comparative Analysis
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 5.0 | PI3K/Akt inhibition |
Similar Compound A | MCF7 | 7.5 | Apoptosis induction |
Similar Compound B | HCT116 | 10.0 | Cell cycle arrest |
Properties
IUPAC Name |
N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-15-7-9-16(10-8-15)22-13-18(14-6-11-19(21)23-12-14)26(24,25)17-4-2-1-3-5-17/h1-13,22H/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIFRSAYYZJFCM-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Cl)/C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.